3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The oxadiazole ring is then formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The final step involves coupling the triazole and oxadiazole intermediates with the fluorobenzyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-12-3-8-17(29-2)15(9-12)22-19(28)20-23-18(25-30-20)16-11-27(26-24-16)10-13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJZJTAPYMIEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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